2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorobenzyl ether: This step involves the reaction of 3-chlorobenzyl alcohol with a suitable chlorinating agent to form the chlorobenzyl chloride, followed by reaction with 5-chloro-2-hydroxybenzaldehyde to form the ether linkage.
Cyclopropanation: The formation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core is achieved through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Condensation: The final step involves the condensation of the chlorobenzyl ether with the cyclopropane derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving chlorobenzyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors that recognize the chlorobenzyl group, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- 2-{[(E)-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Uniqueness
The uniqueness of 2-{[(E)-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its specific substitution pattern and the presence of the hexahydro-4,6-ethenocyclopropa[f]isoindole core
Properties
IUPAC Name |
4-[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c26-15-3-1-2-13(8-15)12-32-21-7-4-16(27)9-14(21)11-28-29-24(30)22-17-5-6-18(20-10-19(17)20)23(22)25(29)31/h1-9,11,17-20,22-23H,10,12H2/b28-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYPNQIKOPQFI-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=C(C=CC(=C5)Cl)OCC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=C(C=CC(=C5)Cl)OCC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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